molecular formula C6H6FNO2S B2464959 2-Methylpyridine-3-sulfonyl fluoride CAS No. 1780842-94-5

2-Methylpyridine-3-sulfonyl fluoride

Cat. No.: B2464959
CAS No.: 1780842-94-5
M. Wt: 175.18
InChI Key: XRKAKBHBSAXFLZ-UHFFFAOYSA-N
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Description

2-Methylpyridine-3-sulfonyl fluoride is a chemical compound with the CAS Number: 1780842-94-5 . It has a molecular weight of 175.18 . The IUPAC name for this compound is this compound . The physical form of this compound is liquid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6FNO2S/c1-5-6 (11 (7,9)10)3-2-4-8-5/h2-4H,1H3 . This code provides a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 175.18 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Biology

2-Methylpyridine-3-sulfonyl fluoride is part of a broader category of sulfonyl fluorides that have garnered significant research interest due to their applications in chemical biology and molecular pharmacology. Xu et al. (2019) developed a novel method for synthesizing aliphatic sulfonyl fluorides, highlighting their importance as probes in chemical biology and molecular pharmacology (Xu et al., 2019). Additionally, Laudadio et al. (2019) reported an environmentally benign approach to prepare sulfonyl fluorides, emphasizing their value as synthetic motifs in various applications, including sulfur(VI) fluoride exchange-based "click chemistry" (Laudadio et al., 2019).

Novel Synthetic Routes

Research has focused on developing novel routes for the synthesis of various sulfonyl fluorides. Wu and Qin (2023) demonstrated a [3 + 2] cycloaddition reaction to synthesize pyrazolo[1,5-a]pyridinyl sulfonyl fluorides, which has significant implications in medicinal chemistry (Wu & Qin, 2023).

Fluorination Techniques

Machine learning has been employed to navigate the complex reaction space of sulfonyl fluorides. Nielsen et al. (2018) demonstrated that machine learning could map out high-yielding conditions for fluorinating different classes of alcohols with sulfonyl fluorides (Nielsen et al., 2018).

Radical Fluorosulfonylation

The development of radical fluorosulfonylation methods has been a key focus area. Nie et al. (2020, 2021) explored the use of radical approaches for the synthesis of alkenyl sulfonyl fluorides, enhancing the synthetic efficiency and expanding the available structures of sulfonyl fluorides (Nie et al., 2020), (Nie et al., 2021).

Medical and Radiochemistry Applications

King et al. (2023) investigated the metabolic stability of aryl sulfonyl fluorides, including this compound, for their application in medicinal chemistry and radiochemistry, indicating their potential as biomolecules or radiofluoride relay reagents (King et al., 2023).

Safety and Hazards

The safety information for 2-Methylpyridine-3-sulfonyl fluoride indicates that it is a dangerous compound. The hazard statements include H302, H314, and H335 . These codes indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

2-methylpyridine-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2S/c1-5-6(11(7,9)10)3-2-4-8-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKAKBHBSAXFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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